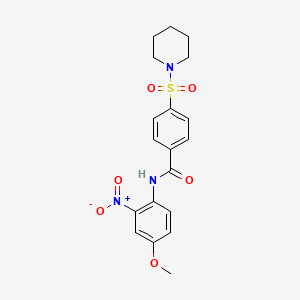
N-(4-methoxy-2-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxy-2-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide is a synthetic organic compound that belongs to the class of sulfonylbenzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The presence of functional groups such as methoxy, nitro, and piperidinylsulfonyl contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group to the aromatic ring.
Methoxylation: Substitution of a hydrogen atom with a methoxy group.
Sulfonylation: Attachment of the sulfonyl group to the benzamide core.
Amidation: Formation of the amide bond between the benzamide and piperidine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures for each reaction step.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
N-(4-methoxy-2-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the synthesis of specialty chemicals.
作用機序
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Interference with metabolic or signaling pathways.
類似化合物との比較
Similar Compounds
- N-(4-methoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide
- N-(4-nitrophenyl)-4-(piperidin-1-ylsulfonyl)benzamide
- N-(4-methoxy-2-nitrophenyl)-4-(morpholin-1-ylsulfonyl)benzamide
Uniqueness
N-(4-methoxy-2-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. Its methoxy and nitro groups, along with the piperidinylsulfonyl moiety, contribute to its potential as a versatile compound in scientific research and industrial applications.
生物活性
N-(4-Methoxy-2-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C12H17N3O5S. The compound features a piperidine ring, a sulfonamide group, and a nitrophenyl moiety, which contribute to its biological properties.
The compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. Research indicates that it may act as an inhibitor of certain signaling pathways involved in disease processes, including those related to inflammation and cancer.
2. Anticancer Properties
Studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression .
3. Anti-inflammatory Effects
The compound's anti-inflammatory properties are attributed to its ability to modulate inflammatory cytokines. In vitro studies suggest that it can reduce the production of pro-inflammatory mediators, thus potentially serving as a therapeutic agent for inflammatory diseases .
Case Studies
-
In Vitro Cytotoxicity Assays
- Various studies have employed MTT assays to evaluate the cytotoxic effects of this compound on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting moderate potency compared to established chemotherapeutics.
- Mechanistic Studies
Data Tables
| Activity | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 15 | Induces apoptosis |
| Cytotoxicity | HeLa | 20 | Inhibits cell proliferation |
| Anti-inflammatory | RAW 264.7 | 10 | Reduces TNF-alpha production |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the piperidine derivative through reaction with appropriate sulfonyl chlorides.
- Nitration of the phenolic compound to introduce the nitro group.
- Coupling reactions to form the final amide bond.
特性
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S/c1-28-15-7-10-17(18(13-15)22(24)25)20-19(23)14-5-8-16(9-6-14)29(26,27)21-11-3-2-4-12-21/h5-10,13H,2-4,11-12H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCMZGGCYKPYSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














